![molecular formula C28H45N5O6 B10823779 (1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)

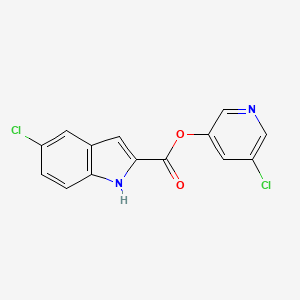

(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

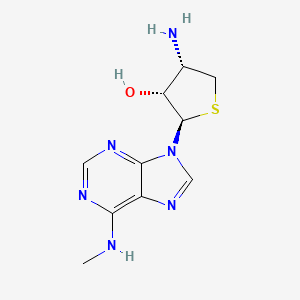

ML1000 is a synthetic organic compound that has garnered significant attention due to its potential as a protease inhibitor, particularly against the coronavirus main protease (Mpro). This compound was designed to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19, by targeting a key protein in the virus’s life cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ML1000 is derived from the ketoamide inhibitor boceprevir, with a γ-lactamyl group replacing the P1 cyclobutanyl group . The synthesis involves the following steps:

Formation of the Ketoamide Backbone: The ketoamide backbone is synthesized using standard peptide coupling reactions.

Introduction of the γ-Lactamyl Group: The γ-lactamyl group is introduced through a cyclization reaction involving a suitable precursor.

Final Assembly: The final compound is assembled by coupling the ketoamide backbone with the γ-lactamyl group under mild conditions to avoid degradation of sensitive functional groups.

Industrial Production Methods

Industrial production of ML1000 would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and to ensure scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML1000 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: ML1000 kann reduziert werden, um reduzierte Analoga zu bilden, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der γ-Lactamylgruppe, um verschiedene substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen können unter Verwendung von Nukleophilen wie Aminen oder Thiolen unter milden Bedingungen durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von ML1000, die jeweils möglicherweise einzigartige biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

ML1000 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Proteasehemmung und zur Entwicklung neuer synthetischer Methoden verwendet.

Biologie: Wird in Studien eingesetzt, um die Rolle von Proteasen bei der Virusreplikation zu verstehen und neue antivirale Strategien zu entwickeln.

Medizin: Wird als potenzieller Therapeutik für die Behandlung von COVID-19 und anderen Virusinfektionen untersucht, indem die Hauptprotease des Coronavirus gehemmt wird

Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und bei der Herstellung von Proteaseinhibitoren für verschiedene Anwendungen eingesetzt.

Wirkmechanismus

ML1000 übt seine Wirkungen aus, indem es die Hauptprotease des Coronavirus (Mpro) hemmt, ein Schlüsselenzym, das an der Replikation von SARS-CoV-2 beteiligt ist . Die Verbindung bindet an das aktive Zentrum von Mpro und verhindert, dass das Enzym virale Polyproteine verarbeitet, die für die Virusreplikation unerlässlich sind. Diese Hemmung unterdrückt die Virusreplikation in menschlichen Zellen effektiv .

Wirkmechanismus

ML1000 exerts its effects by inhibiting the coronavirus main protease (Mpro), a key enzyme involved in the replication of SARS-CoV-2 . The compound binds to the active site of Mpro, preventing the enzyme from processing viral polyproteins, which are essential for viral replication. This inhibition effectively suppresses viral replication in human cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Boceprevir: Ein Ketoamid-Inhibitor, von dem ML1000 abgeleitet ist.

Nirmatrelvir: Ein weiterer Proteaseinhibitor, der die Hauptprotease des Coronavirus angreift.

Einzigartigkeit von ML1000

ML1000 ist aufgrund seiner γ-Lactamylgruppe einzigartig, die eine vorgeordnete Rückgratkonformation bietet, die ihre Bindungsaffinität und Spezifität für die Hauptprotease des Coronavirus erhöht . Dieses strukturelle Merkmal macht ML1000 zu einem hochpotenten Inhibitor mit einer niedrigen nanomolaren Affinität und der Fähigkeit, die Virusreplikation bei submikromolaren Konzentrationen zu unterdrücken .

Eigenschaften

Molekularformel |

C28H45N5O6 |

|---|---|

Molekulargewicht |

547.7 g/mol |

IUPAC-Name |

(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C28H45N5O6/c1-14-15(10-11-39-14)12-17(20(34)22(29)35)30-23(36)19-18-16(28(18,8)9)13-33(19)24(37)21(26(2,3)4)31-25(38)32-27(5,6)7/h15-19,21H,1,10-13H2,2-9H3,(H2,29,35)(H,30,36)(H2,31,32,38)/t15-,16-,17+,18-,19-,21+/m0/s1 |

InChI-Schlüssel |

GLLOOYDKCPXZBT-WCDFTICCSA-N |

Isomerische SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@H](C[C@@H]3CCOC3=C)C(=O)C(=O)N)C |

Kanonische SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCOC3=C)C(=O)C(=O)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate](/img/structure/B10823712.png)

![(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823719.png)

![[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid](/img/structure/B10823738.png)

![(17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823775.png)

![(2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823776.png)

![[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid](/img/structure/B10823789.png)